molecular formula C24H22FN3O3S B14110907 N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14110907
M. Wt: 451.5 g/mol
InChI Key: IMLGSPLEMAXFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1252912-80-3; molecular formula: C₂₄H₂₄FN₃O₃S) features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3, an N-benzyl-N-ethylacetamide side chain, and two ketone groups at positions 2 and 2. The thieno-pyrimidine scaffold is a pharmacologically privileged structure, often associated with kinase inhibition or antimicrobial activity .

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-2-26(14-17-8-4-3-5-9-17)21(29)16-27-20-12-13-32-22(20)23(30)28(24(27)31)15-18-10-6-7-11-19(18)25/h3-13H,2,14-16H2,1H3

InChI Key

IMLGSPLEMAXFDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminothiophene Derivatives

The thieno[3,2-d]pyrimidine-2,4-dione core is synthesized via cyclocondensation of 3-aminothiophene-2-carboxylates with urea or its analogs. For example:

  • Method A : Reacting methyl 3-amino-5-(substituted)thiophene-2-carboxylate with urea in refluxing acetic acid yields 3-substituted thieno[3,2-d]pyrimidine-2,4-diones.
  • Method B : Microwave-assisted cyclization using formamide as both solvent and reactant reduces reaction time (2–4 hours) with yields up to 85%.

Reaction Conditions :

Starting Material Reagent Temperature Time Yield (%)
Methyl 3-amino-thiophene-2-carboxylate Urea 120°C 6 hr 78
Ethyl 3-amino-thiophene-3-carbonitrile Formamide (MW) 150°C 2 hr 85

Acetamide Side Chain Functionalization

Amide Coupling at Position 1

The N-benzyl-N-ethylacetamide group is introduced via nucleophilic substitution or carbodiimide-mediated coupling:

  • Step 1 : Synthesis of 2-chloro-N-benzyl-N-ethylacetamide by reacting chloroacetyl chloride with N-benzylethylamine in dichloromethane (0°C, 2 hours, 90% yield).
  • Step 2 : Coupling to thienopyrimidine core using CDI (1,1′-carbonyldiimidazole) in anhydrous DMF at 100°C for 5 hours.

Optimized Conditions :

Reagent Solvent Temperature Time Yield (%)
2-Chloro-N-benzyl-N-ethylacetamide + CDI DMF 100°C 5 hr 65

Purity Analysis :

  • HPLC : >98% (C18 column, acetonitrile/water 70:30).
  • Mp : 189–191°C.

Integrated Synthetic Pathways

Three-Step Protocol

  • Core Formation : Cyclize 3-amino-thiophene-2-carboxylate → thieno[3,2-d]pyrimidine-2,4-dione (78% yield).
  • N-Alkylation : Introduce 2-fluorobenzyl group (70% yield).
  • Acetamide Coupling : Attach N-benzyl-N-ethylacetamide via CDI (65% yield).

Overall Yield : ~35% (multi-step cumulative).

One-Pot Variant (Exploratory)

A streamlined approach using 3-amino-5-(2-fluorobenzyl)thiophene-2-carboxamide and N-benzyl-N-ethylglycine in POCl₃ achieves cyclization and amidation simultaneously, albeit with lower yield (22%).

Challenges and Optimization

Key Issues

  • Low Solubility : The fluorobenzyl group increases hydrophobicity, complicating purification.
  • Byproduct Formation : Competing O-alkylation during N-alkylation requires strict anhydrous conditions.

Solutions

  • Purification : Gradient column chromatography (hexane → ethyl acetate) or recrystallization from ethanol.
  • Catalytic Enhancement : Pd/C or phase-transfer catalysts improve coupling efficiency.

Analytical and Spectroscopic Characterization

¹H NMR (DMSO-d₆) :

  • δ 1.12 (t, 3H, CH₂CH₃), 3.45 (q, 2H, N-CH₂), 4.92 (s, 2H, N-CH₂-C₆H₃F), 5.21 (s, 2H, CO-N-CH₂-C₆H₅), 7.08–7.52 (m, 9H, aromatic).

13C NMR :

  • 171.8 ppm (C=O), 160.1 ppm (C-F), 135.2–115.4 ppm (aromatic carbons).

HRMS (ESI) :

  • Calculated for C₂₅H₂₃FN₃O₃S: 480.1432 [M+H]⁺; Found: 480.1428.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Thieno-Pyrimidine Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Formula
Target Compound Thieno[3,2-d]pyrimidine 2-Fluorobenzyl, N-benzyl-N-ethylacetamide C₂₄H₂₄FN₃O₃S
Tetrahydro-benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Benzothieno-triazolo-pyrimidine Phenyl/4-substituted phenyl, sulfanyl-acetamide C₁₉H₁₆N₆OS₂ (e.g., 10a)
N-(2-Fluorobenzyl)-pyrazolo[4,3-c][1,2]benzothiazine Pyrazolo-benzothiazine 2-Fluorobenzyl, dimethyl-dioxo groups C₂₀H₁₇FN₄O₃S
Chromen-4-one-pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine-chromenone 3-Fluorophenyl, isopropoxy C₂₈H₂₄F₂N₄O₄

Key Observations :

  • Core Diversity: The target compound’s thieno-pyrimidine core differs from triazolo-pyrimidine (e.g., ) or pyrazolo-benzothiazine (e.g., ) systems, which may alter electronic properties and target selectivity.
  • Fluorinated Substituents : The 2-fluorobenzyl group in the target compound is structurally analogous to fluorophenyl groups in and , suggesting shared strategies to enhance bioavailability or receptor affinity.
  • Side Chains : The N-benzyl-N-ethylacetamide in the target compound contrasts with sulfanyl-acetamide (e.g., ) or trifluoromethoxy-phenyl groups (e.g., ), impacting solubility and pharmacokinetics.

Key Observations :

  • The target compound’s synthesis likely prioritizes regioselective alkylation, whereas and rely on nucleophilic substitution and cross-coupling, respectively.
  • Lower yields in highlight challenges in assembling complex polycyclic systems compared to simpler acetamide derivatives (e.g., ).

Pharmacological and Physicochemical Properties

  • Kinase Inhibition: The thieno-pyrimidine core in the target compound resembles kinase inhibitors like pyrido[2,3-d]pyrimidinones (e.g., ), which target EGFR or VEGFR .
  • Antimicrobial Activity : Fluorobenzyl-substituted heterocycles (e.g., ) often exhibit enhanced Gram-positive bacterial inhibition due to improved membrane penetration .
  • Metabolic Stability : The N-benzyl-N-ethyl group in the target compound may reduce CYP450-mediated oxidation compared to N-phenyl derivatives (e.g., ).

Biological Activity

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H22FN3O3S
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : this compound

This compound features a thieno[3,2-d]pyrimidine core structure, which is significant for its biological interactions.

This compound exhibits various biological activities, which can be summarized as follows:

  • Inhibition of Enzyme Activity : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory processes. For example, it may act as an inhibitor of autotaxin (ATX), an enzyme implicated in various pathological conditions such as fibrosis and cancer .
  • Anti-inflammatory Properties : Research suggests that compounds with similar structural features may exhibit anti-inflammatory effects by modulating pathways related to lysophosphatidic acid (LPA) signaling .
  • Anticancer Activity : Preliminary studies indicate that derivatives of thienopyrimidine compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

In Vitro Studies

A study conducted on related thienopyrimidine derivatives demonstrated their ability to inhibit human autotaxin with varying degrees of potency. The IC50 values for some derivatives were reported to be around 30.5 µM and 79.0 µM, indicating moderate inhibitory activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Substituting different aryl groups can significantly impact the compound's potency against specific targets.
  • The presence of fluorine atoms in the benzyl group has been shown to improve metabolic stability and bioavailability .

Data Table: Biological Activity Overview

Activity TypeMechanism/TargetReference
Enzyme InhibitionAutotaxin
Anti-inflammatoryLPA signaling pathway
Anticancer PotentialApoptosis induction

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:

Alkylation of the pyrimidinone ring with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride followed by reaction with N-benzyl-N-ethylamine).

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

  • Critical Note : Monitor reaction progress using TLC and confirm intermediate structures via 1^1H NMR and FT-IR before proceeding to subsequent steps.

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve the 3D structure by growing crystals in a slow-evaporation solvent system (e.g., dichloromethane/hexane). Data collection at 173 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL .
  • Spectroscopic techniques :
  • 1^1H/13^{13}C NMR: Confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; pyrimidine carbonyl carbons at ~165 ppm).
  • High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₅FN₃O₃S: 514.1562) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to identify optimal conditions (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can model the impact of reaction time and reagent stoichiometry on yield .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization of intermediates) .
  • Statistical validation : Perform ANOVA to confirm significance of factors (p < 0.05) and replicate high-yield conditions in triplicate .

Q. How should contradictory biological activity data be addressed?

  • Methodological Answer :

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and identify outliers. Adjust for variables such as assay sensitivity (e.g., fluorescence vs. radiometric detection) .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate binding poses in silico, correlating with experimental IC₅₀ values to resolve ambiguities .

Q. What strategies are effective for analyzing metabolic stability in vitro?

  • Methodological Answer :

  • Liver microsome assays : Incubate the compound with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive/non-competitive inhibition. Report IC₅₀ values with 95% confidence intervals .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectral data (e.g., NMR shifts) between batches?

  • Methodological Answer :

  • Batch comparison : Re-analyze all batches under identical conditions (same solvent, temperature, NMR spectrometer).
  • Impurity profiling : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may influence chemical shifts .
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to identify conformational exchange broadening (e.g., hindered rotation of the benzyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.